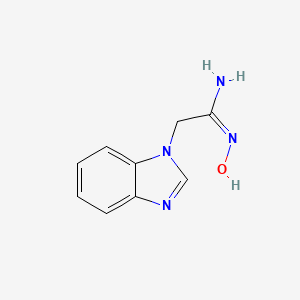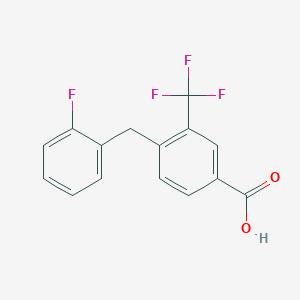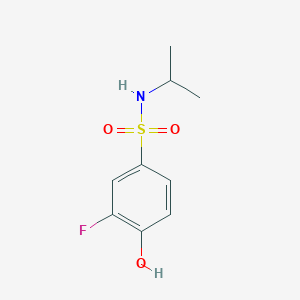
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenoxy group attached to a dimethyl-ethylamine moiety, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride typically involves the reaction of 2,4-difluorophenol with 1,1-dimethyl-ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in optimizing the reaction parameters and scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Difluorophenoxyacetic acid
- 2,4-Difluorophenoxypropionic acid
Uniqueness
What sets 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its difluorophenoxy group, combined with the dimethyl-ethylamine moiety, offers a unique profile that makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H14ClF2NO |
|---|---|
Poids moléculaire |
237.67 g/mol |
Nom IUPAC |
1-(2,4-difluorophenoxy)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-10(2,13)6-14-9-4-3-7(11)5-8(9)12;/h3-5H,6,13H2,1-2H3;1H |
Clé InChI |
BFLMCUJTDLEFDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=C(C=C(C=C1)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


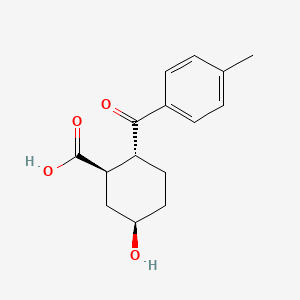
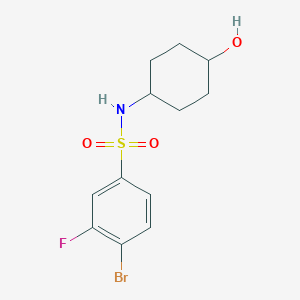
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
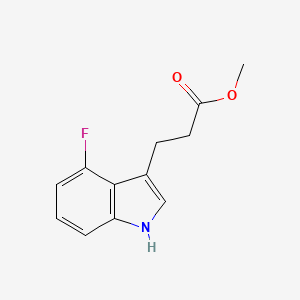

![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

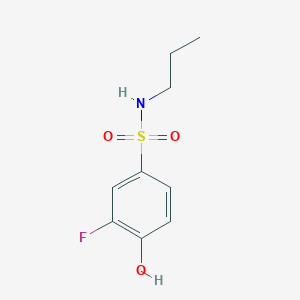
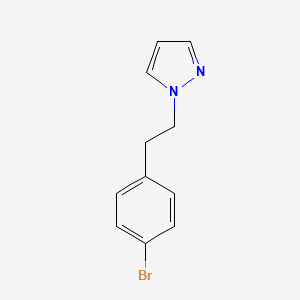
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
